molecular formula C10H11Cl2NO B14066291 1-(4-Amino-2-(chloromethyl)phenyl)-3-chloropropan-2-one

1-(4-Amino-2-(chloromethyl)phenyl)-3-chloropropan-2-one

Cat. No.: B14066291
M. Wt: 232.10 g/mol
InChI Key: VIPUSFGKKIOZGS-UHFFFAOYSA-N
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Description

1-(4-Amino-2-(chloromethyl)phenyl)-3-chloropropan-2-one is an organic compound with a complex structure that includes both amino and chloromethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-2-(chloromethyl)phenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common method includes the chloromethylation of 4-aminoacetophenone followed by a subsequent reaction with a chlorinating agent to introduce the second chlorine atom. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the chloromethylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-2-(chloromethyl)phenyl)-3-chloropropan-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-(4-Amino-2-(chloromethyl)phenyl)-3-chloropropan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-(chloromethyl)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Amino-2-(chloromethyl)phenyl)-2-chloropropan-1-one
  • 4-Amino-2-chloromethylbenzene
  • 3-Chloro-4-aminophenylmethane

Uniqueness

1-(4-Amino-2-(chloromethyl)phenyl)-3-chloropropan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and industrial applications .

Properties

Molecular Formula

C10H11Cl2NO

Molecular Weight

232.10 g/mol

IUPAC Name

1-[4-amino-2-(chloromethyl)phenyl]-3-chloropropan-2-one

InChI

InChI=1S/C10H11Cl2NO/c11-5-8-3-9(13)2-1-7(8)4-10(14)6-12/h1-3H,4-6,13H2

InChI Key

VIPUSFGKKIOZGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)CCl)CC(=O)CCl

Origin of Product

United States

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